Diethyl dibromomalonate
Overview
Description
Diethyl dibromomalonate is an organic compound with the molecular formula C7H10Br2O41. It is used as a building block in organic synthesis1.
Synthesis Analysis
Diethyl dibromomalonate can be synthesized by reacting diethyl malonate with bromine2. The reaction is carried out in the presence of carbon tetrachloride and the product is purified by washing with sodium carbonate solution and distillation under reduced pressure2.
Molecular Structure Analysis
The molecular structure of Diethyl dibromomalonate consists of a central carbon atom bonded to two bromine atoms and two ester groups3. The ester groups are derived from ethyl alcohol and malonic acid3.
Chemical Reactions Analysis
Diethyl dibromomalonate can react with sodium methoxide in cyclohexene to produce dibromonorcarane1. It can also react with allyl (pyridine)cobaloximes to produce the corresponding allyl-substituted esters1.
Physical And Chemical Properties Analysis
Diethyl dibromomalonate is a liquid at room temperature with a density of 1.68 g/mL at 25 °C1. It has a refractive index of 1.484 and boils at 140-143 °C/18 mmHg1.Scientific Research Applications
Chemical Reactions and Interactions
Diethyl dibromomalonate has been studied for its unique chemical properties and reactions. Mebane et al. (1999) found that its reaction with sodium methoxide in cyclohexene yields dibromonorcarane, indicating its role in generating dibromocarbene from ethyl tribromoacetate (Mebane, Smith, Rucker, & Foster, 1999). Additionally, Amriev, Vinogradova, and Velichko (1985) demonstrated its higher reactivity compared to diethyl bromomalonate in adding to vinyltrimethylsilane (Amriev, Vinogradova, & Velichko, 1985).
Applications in Organic Synthesis
Diethyl dibromomalonate is effectively used in various organic syntheses. Terent’ev et al. (2004) explored its reduction with pentacarbonyliron-proton-donor compounds to produce hydrodehalogenation products (Terent’ev, Vasil’eva, Mysova, & Chakhovskaya, 2004). In another study, Pudova et al. (1973) initiated the homolytic addition of diethyl dibromomalonate to methyl acrylate, demonstrating its utility in creating specific adducts (Pudova, Velichko, Terekhova, & Freĭdlina, 1973).
Reaction with Alkoxides
The reaction of diethyl dibromomalonate with various sodium alkoxides was studied by 涌井, 大辻, & 井本 (1974), revealing the formation of different carbonic esters and supporting the main reaction being an attack of alkoxide ions to the carbonyl carbon of the substrates (正浩 涌井, 吉男 大辻, & 英二 井本, 1974).
Telomerization and Lactonization
Velichko et al. (1977) investigated its role in the homolytic interactions with 1-alkenes, which leads to the formation of spirodilactones of bis(2-hydroxyalkyl)malonic acids through stepwise telomerization and radical chain lactonization (Velichko, Amriev, Pudova, & Freĭdlina, 1977).
Electrophilic Bromination
Wolf and Pabon (1977) demonstrated its application in electrophilic bromination via α-anion esters, providing a mild source of positive bromine for the synthesis of specific acids (Wolf & Pabon, 1977).
Synthesis of Substituted Phenols
Coumbarides et al. (2001) used diethyl dibromomalonate in the efficient synthesis of substituted 4-bromophenols, demonstrating its utility in regioselective reactions (Coumbarides, Dingjan, Eames, & Weerasooriya, 2001).
Safety And Hazards
Diethyl dibromomalonate is considered hazardous. It can cause severe skin burns and eye damage4. It may also cause respiratory irritation4. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area4.
Future Directions
The future directions of Diethyl dibromomalonate are not specified in the available resources. However, given its reactivity, it may find further applications in organic synthesis.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
diethyl 2,2-dibromopropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZYFZRUPFUEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060890 | |
Record name | Propanedioic acid, dibromo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl dibromomalonate | |
CAS RN |
631-22-1 | |
Record name | 1,3-Diethyl 2,2-dibromopropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethyl dibromomalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl dibromomalonate | |
Source | DTP/NCI | |
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Record name | Propanedioic acid, 2,2-dibromo-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Propanedioic acid, dibromo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl dibromomalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.139 | |
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Record name | Diethyl dibromomalonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32T45AS5LZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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